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An In-depth Technical Guide to the Physical Properties of (4-Chloro-2-ethynylphenoxy)acetic
Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-2-ethynylphenoxy)acetic acid is a derivative of the well-documented
phenoxyacetic acid class of compounds, which includes notable herbicides and plant growth
regulators. As a potentially novel compound, extensive empirical data on its physical properties
is not readily available in public literature. This guide, therefore, serves a dual purpose: first, to
present a predicted physicochemical profile based on its structural analogy to related
compounds, and second, to provide a comprehensive set of validated experimental protocols
for its empirical characterization. This document is designed to equip researchers with the
foundational knowledge and practical methodologies required to accurately determine the
physical properties of (4-Chloro-2-ethynylphenoxy)acetic acid and similar new chemical
entities, ensuring data integrity and reproducibility in a research and development setting.
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Molecular Identity and Predicted Physicochemical
Profile

(4-Chloro-2-ethynylphenoxy)acetic acid belongs to the family of chlorophenoxyacetic acids.
Its structure incorporates a carboxylic acid moiety, an ether linkage, a chlorinated aromatic ring,
and an ethynyl (acetylenic) group. These functional groups collectively dictate its physical and
chemical behavior, including its polarity, melting point, solubility, and acidic character.

The presence of the carboxylic acid group suggests that the molecule will exhibit acidic
properties and engage in hydrogen bonding, which significantly influences its melting point and
solubility in polar solvents. The aromatic ring and chloro-substituent contribute to its
hydrophobicity, while the ethynyl group adds rigidity and a region of high electron density to the
molecule.

Chemical Structure and Identifiers

e |[UPAC Name: 2-(4-chloro-2-ethynylphenoxy)acetic acid
e Molecular Formula: C10H7CIOs3
e Molecular Weight: 226.62 g/mol

o CAS Number: Not assigned (as of the latest data review).

Predicted Physical Properties

The following table summarizes the predicted physical properties for (4-Chloro-2-
ethynylphenoxy)acetic acid. These values are estimated based on the known properties of
structurally similar compounds such as 4-Chlorophenoxyacetic acid (4-CPA) and (4-chloro-2-
methylphenoxy)acetic acid (MCPA) and should be confirmed empirically.[1][2]
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Predicted Value /

Rationale /| Comparative

Property o .
Description Insight
) ) ) Phenoxyacetic acids are
White to off-white crystalline _ _ _
Appearance " typically crystalline solids at
soli
room temperature.[1][2]
Expected to be in a range
similar to or slightly lower than
4-CPA (157-159 °C) due to the
Melting Point (°C) 140 - 160 ethynyl group potentially

disrupting crystal lattice
packing compared to a

hydrogen atom.[1]

Boiling Point (°C)

> 300 (with decomposition)

High boiling point is expected
due to molecular weight and
hydrogen bonding. Carboxylic
acids often decompose at or
before their boiling point under

atmospheric pressure.

Water Solubility

Sparingly soluble

The carboxylic acid group
enhances water solubility, but
the chlorinated aromatic ring
and ethynyl group are
hydrophobic. Solubility is
expected to be low in neutral
water but will increase
significantly in alkaline
solutions (pH > pKa) due to

salt formation.[2][3]

Solubility in Organic Solvents

Soluble in polar organic

solvents

Expected to be soluble in
solvents like acetone, ethanol,
and diethyl ether, which can
interact with the polar

carboxylic acid group.[2][4]
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The electron-withdrawing
nature of the phenoxy group
pKa ~3.0-3.5 should result in a pKa similar
to other phenoxyacetic acids,
such as 4-CPA (pKa ~3.10).[1]

Experimental Characterization Protocols

The following protocols describe the standard, validated methodologies for determining the key
physical properties of a novel organic solid like (4-Chloro-2-ethynylphenoxy)acetic acid.
Adherence to these procedures ensures the generation of reliable and reproducible data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new compound is critical. The process begins with identity
and purity confirmation, followed by the determination of fundamental physical constants and
solubility, and concludes with structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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